molecular formula C10H17NS B13038606 N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine

N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine

Katalognummer: B13038606
Molekulargewicht: 183.32 g/mol
InChI-Schlüssel: WIVIQBKVPYDVAK-CEVVRISASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1R,6S)-Bicyclo[410]heptan-2-yl)thietan-3-amine is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine typically involves multiple steps, starting with the preparation of the bicyclic heptane structure. This can be achieved through a series of cyclization reactions. The thietan-3-amine moiety is then introduced via nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride (NaH), methyl iodide (MeI), and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-((1R,3R,6S)-7-oxabicyclo[4.1.0]hept-3-yl)-2,2,2-trifluoroacetamide
  • (1R,4S,6R)-4-Isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Uniqueness

N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine is unique due to its specific bicyclic structure and the presence of the thietan-3-amine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C10H17NS

Molekulargewicht

183.32 g/mol

IUPAC-Name

N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]thietan-3-amine

InChI

InChI=1S/C10H17NS/c1-2-7-4-9(7)10(3-1)11-8-5-12-6-8/h7-11H,1-6H2/t7-,9+,10?/m0/s1

InChI-Schlüssel

WIVIQBKVPYDVAK-CEVVRISASA-N

Isomerische SMILES

C1C[C@H]2C[C@H]2C(C1)NC3CSC3

Kanonische SMILES

C1CC2CC2C(C1)NC3CSC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.